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molecular formula C8H9IO B1301097 3,5-Dimethyl-4-iodophenol CAS No. 80826-86-4

3,5-Dimethyl-4-iodophenol

Cat. No. B1301097
M. Wt: 248.06 g/mol
InChI Key: RMJZLNUEDDXELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04879398

Procedure details

O-Methyl-3,5-dimethyl-4-iodophenol was prepared by etherifying 3,5-dimethyl-4-iodophenol as follows: In a 1 l three-necked flask equipped with an overhead stirrer were placed 63.7 g (257 mmol) of 3,5-dimethyl-4-iodophenol, 70.9 g (513 mmol) potassium carbonate, 400 ml acetone and 47.5 ml (108 g, 760 mmol) methyl iodide. The reaction mixture was refluxed for 15 hours, cooled, the precipitate filtered and washed with acetone. The combined acetone washes were concentrated under reduced pressure, dissolved in methylene chloride, washed successively with 5% sodium hydroxide, saturated sodium bisulfite and water. After drying over magnesium sulfate and filtering, the solvent was removed under reduced pressure to afford a tan oil. Recrystallization from hot methanol with cooling to room temperature and then -78° C. afforded 58.2 g (86% yield) of white needles, mp 33°-34° C., which were identified as O-methyl-3,5-dimethy-4-iodophenol. 1H NMR analysis indicated: (δ, CDCl3) 6.56 (s, 2H), 3.67 (s, 3H) and 2.37 (s, 6H). Mass spectrum analysis indicated: (m/e) 262 (m+, 100%), 247, 219, 135 and 91.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step Two
Quantity
70.9 g
Type
reactant
Reaction Step Three
Quantity
47.5 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:9])[C:7]=1[I:8].[C:11](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([CH3:9])[C:7]([I:8])=[C:2]([CH3:1])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1I)C)O
Step Two
Name
Quantity
63.7 g
Type
reactant
Smiles
CC=1C=C(C=C(C1I)C)O
Step Three
Name
Quantity
70.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
47.5 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 l three-necked flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined acetone washes were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed successively with 5% sodium hydroxide, saturated sodium bisulfite and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a tan oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=C1)C)I)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 58.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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